(2,5-Dimethoxyphenyl)acetaldehyde
Overview
Description
(2,5-Dimethoxyphenyl)acetaldehyde: is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of two methoxy groups attached to a benzene ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of (2,5-Dimethoxyphenyl)acetaldehyde typically begins with 1,4-dimethoxybenzene.
Hydrolysis: Finally, the 2-(2,5-dimethoxyphenyl)acetonitrile is hydrolyzed to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,5-Dimethoxyphenyl)acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 2,5-dimethoxybenzoic acid.
Reduction: Formation of 2,5-dimethoxyphenylethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2,5-Dimethoxyphenyl)acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Pharmaceutical Intermediates: The compound is utilized in the synthesis of pharmaceutical intermediates, particularly in the development of antitumor antibiotics.
Industry:
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde functional group can form Schiff bases with amines, which are important in biochemical processes. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- (2,4-Dimethoxyphenyl)acetaldehyde
- (3,5-Dimethoxyphenyl)acetaldehyde
- (2,5-Dimethoxybenzaldehyde)
Uniqueness:
- Structural Differences: The position of the methoxy groups on the benzene ring can significantly influence the compound’s chemical properties and reactivity.
- Reactivity: (2,5-Dimethoxyphenyl)acetaldehyde exhibits unique reactivity patterns due to the electron-donating effects of the methoxy groups, which can stabilize intermediates in various chemical reactions.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)acetaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,6-7H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMQTRYSDDYFCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296671 | |
Record name | (2,5-dimethoxyphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33567-62-3 | |
Record name | 2,5-Dimethoxybenzeneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33567-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 110726 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033567623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC110726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,5-dimethoxyphenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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